molecular formula C9H11BrN2O B8566327 N-[2-(5-bromopyridin-2-yl)ethyl]acetamide

N-[2-(5-bromopyridin-2-yl)ethyl]acetamide

Cat. No.: B8566327
M. Wt: 243.10 g/mol
InChI Key: IKQBRTHQSDTBMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(5-bromopyridin-2-yl)ethyl]acetamide is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and an acetamide group attached to the ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-bromopyridin-2-yl)ethyl]acetamide typically involves the reaction of 5-bromo-2-pyridinecarboxylic acid with ethylamine, followed by acetylation. The reaction conditions often include the use of solvents such as toluene and catalysts like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-bromopyridin-2-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the bromine atom.

Major Products Formed

The major products formed from these reactions include N-oxides, de-brominated derivatives, and various substituted pyridine derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

N-[2-(5-bromopyridin-2-yl)ethyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(5-bromopyridin-2-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the acetamide group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(5-bromopyridin-2-yl)ethyl]acetamide is unique due to its specific combination of a bromine-substituted pyridine ring and an acetamide group attached to an ethyl chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H11BrN2O

Molecular Weight

243.10 g/mol

IUPAC Name

N-[2-(5-bromopyridin-2-yl)ethyl]acetamide

InChI

InChI=1S/C9H11BrN2O/c1-7(13)11-5-4-9-3-2-8(10)6-12-9/h2-3,6H,4-5H2,1H3,(H,11,13)

InChI Key

IKQBRTHQSDTBMR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC1=NC=C(C=C1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 200 mg (1.00 mmol) 2-(5-bromopyridin-2-yl)ethanamine, 86.6 μL (1.09 mmol) pyridine and 2 mL DCM is charged with 103 μL (1.09 mmol) acetic anhydride and stirred at r.t. over night. The mixture is treated with saturated aq. NaHCO3 solution and extracted with DCM. The organic layer is dried with Na2SO4 and the solvent is evaporated in vacuo.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
86.6 μL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
103 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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